Molecular Weight Differentiation vs. Unsubstituted and 6-Trifluoromethyl Analogs
The molecular weight of 2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid (205.21 g/mol) lies between the unsubstituted analog (165.15 g/mol) and the 6-trifluoromethyl analog (233.15 g/mol) [1][2]. This intermediate molecular weight may balance solubility and permeability, as compounds with MW < 500 Da typically exhibit improved oral absorption while retaining sufficient target binding capacity.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 205.21 |
| Comparator Or Baseline | Unsubstituted analog (2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid): 165.15; 6-Trifluoromethyl analog: 233.15 |
| Quantified Difference | Target vs unsubstituted: +40.06 g/mol; Target vs CF3: -27.94 g/mol |
| Conditions | Calculated from molecular formulas: C10H11N3O2 (target), C7H7N3O2 (unsubstituted), C8H6F3N3O2 (CF3) |
Why This Matters
Molecular weight critically influences passive membrane permeability and renal clearance, making intermediate MW compounds often optimal for balancing potency and pharmacokinetics.
- [1] ChemSrc. 2-(6-Cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid. Available at: https://m.chemsrc.com/mip/cas/2098138-92-0_3279475.html View Source
- [2] Kuujia. 2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid. Available at: https://www.kuujia.com/cas-2090579-37-4.html View Source
